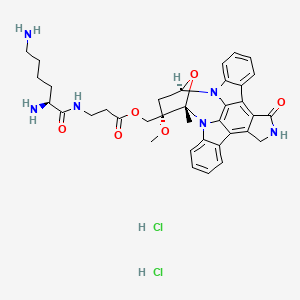
Carotegrast
Übersicht
Beschreibung
Carotegrast ist ein niedermolekularer α4-Integrin-Antagonist, der zur Behandlung von Colitis ulcerosa entwickelt wurde. Es ist ein Prodrug, das in der Leber zu seiner aktiven Form, this compound, hydrolysiert wird, die ihre therapeutische Wirkung entfaltet, indem sie die Interaktion von α4β1- oder α4β7-Integrinen mit ihren Liganden, vaskulärem Zell-Adhäsionsmolekül-1 (VCAM-1) und mukosalem Adhäsionsmolekül-1 für Adressinzellen (MAdCAM-1), blockiert .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Methylesters, der so konzipiert ist, dass er die orale Bioverfügbarkeit verbessert. Der Methylester wird dann durch das Enzym Carboxylesterase 1 in der Leber zu einer Carbonsäure hydrolysiert .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese des Methylesters, gefolgt von seiner Hydrolyse. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Carotegrast wurde ausgiebig auf sein Potenzial zur Behandlung von entzündlichen Darmerkrankungen, insbesondere Colitis ulcerosa, untersucht. Es hat gezeigt, dass es die Entzündung durch Hemmung der Adhäsion von Entzündungszellen an vaskuläre Endothelzellen reduziert . Darüber hinaus wird this compound auf seine potenzielle Verwendung bei anderen entzündlichen Erkrankungen und Autoimmunerkrankungen untersucht .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Interaktion von α4β1- oder α4β7-Integrinen mit ihren Liganden, VCAM-1 und MAdCAM-1, blockiert. Diese Hemmung verhindert die Adhäsion von Entzündungszellen, einschließlich T-Zellen, an vaskuläre Endothelzellen und ihre Extravasation in Entzündungsherde . Der aktive Metabolit this compound hemmt selektiv die Bindung dieser Integrine und reduziert so die Entzündung .
Ähnliche Verbindungen:
- Vedolizumab: Ein weiterer α4β7-Integrin-Antagonist, der zur Behandlung von Colitis ulcerosa und Morbus Crohn eingesetzt wird.
- Natalizumab: Ein α4-Integrin-Antagonist, der zur Behandlung von Multipler Sklerose und Morbus Crohn eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner oralen Verabreichung und seiner spezifischen Zielsetzung von α4-Integrinen, was es zu einer vielversprechenden therapeutischen Option für Patienten mit mittelschwerer Colitis ulcerosa macht, die unzureichend auf andere Behandlungen ansprechen .
Wirkmechanismus
Carotegrast is an α4-integrin antagonist . It exerts an anti-inflammatory effect by blocking the interaction of α4β1 or α4β7 integrins and their ligands, VCAM-1 and MAd-CAM-1, thereby inhibiting the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and extravasation into inflammatory sites .
Zukünftige Richtungen
Carotegrast methyl received its first approval in Japan in March 2022 . It represents a promising new treatment for ulcerative colitis, particularly for patients who have not responded adequately to other treatments . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations and potentially exploring its use in other inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carotegrast involves multiple steps, starting from the preparation of the methyl ester, which is designed to enhance oral bioavailability. The methyl ester is then hydrolyzed to a carboxylic acid by the enzyme carboxylesterase 1 in the liver .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the methyl ester followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Carotegrast wird hydrolysiert, um den Methylester in die aktive Carbonsäureform umzuwandeln. Diese Reaktion wird durch das Enzym Carboxylesterase 1 katalysiert .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert das Vorhandensein von Carboxylesterase 1 und findet in der Leber unter physiologischen Bedingungen statt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Carotegrastmethyl gebildet wird, ist this compound, die aktive Form der Verbindung .
Vergleich Mit ähnlichen Verbindungen
- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.
- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.
Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .
Eigenschaften
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBOUPIOWUMTE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193188 | |
| Record name | Carotegrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401904-75-4 | |
| Record name | Carotegrast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carotegrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAROTEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)










